molecular formula C20H27NO4S B10782519 7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid

7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid

Cat. No.: B10782519
M. Wt: 377.5 g/mol
InChI Key: PWTCIBWRMQFJBC-UHFFFAOYSA-N
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Description

7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid is an organic compound belonging to the class of bicyclic monoterpenoids. These compounds are characterized by their two fused rings, which contribute to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid involves multiple steps. One common method includes the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide. This reaction produces a group of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes . The aminolysis of these sulfonamides with benzylamine and benzylpiperazine leads to the chemo- and regioselective opening of the epoxy ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfinyl compounds, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues in the target protein, influencing its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid is unique due to its combination of a bicyclic core and a benzenesulfonyl group. This combination imparts specific chemical properties, such as stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H27NO4S

Molecular Weight

377.5 g/mol

IUPAC Name

7-[3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid

InChI

InChI=1S/C20H27NO4S/c22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17/h1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23)

InChI Key

PWTCIBWRMQFJBC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O

Origin of Product

United States

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